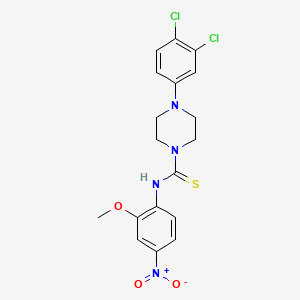
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide, also known as AG-1295, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazinecarbothioamide derivatives and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of platelet-derived growth factor (PDGF) receptor tyrosine kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and migration. 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been used to study the role of PDGF receptor tyrosine kinase in various diseases such as cancer, atherosclerosis, and fibrosis. It has also been used to study the role of PDGF receptor tyrosine kinase in normal physiological processes such as wound healing and tissue repair.
Mécanisme D'action
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide inhibits the activity of PDGF receptor tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling proteins, which leads to the inhibition of cellular processes such as cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cells that express PDGF receptor tyrosine kinase, such as smooth muscle cells and fibroblasts. It has also been shown to inhibit the development of atherosclerosis and fibrosis in animal models. In addition, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to enhance wound healing and tissue repair in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDGF receptor tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in various diseases and physiological processes. It is also commercially available, which makes it easily accessible for researchers. However, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, it has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has several potential future directions for scientific research. It can be used to study the role of PDGF receptor tyrosine kinase in various diseases such as cancer, atherosclerosis, and fibrosis. It can also be used to study the role of PDGF receptor tyrosine kinase in normal physiological processes such as wound healing and tissue repair. In addition, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide can be modified to improve its solubility and selectivity, which can make it a more valuable tool for studying PDGF receptor tyrosine kinase. Finally, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide can be used as a lead compound for the development of new drugs that target PDGF receptor tyrosine kinase.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3S/c1-27-17-11-13(24(25)26)3-5-16(17)21-18(28)23-8-6-22(7-9-23)12-2-4-14(19)15(20)10-12/h2-5,10-11H,6-9H2,1H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQHDZGLARIIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4120166.png)
![N-1,3-benzothiazol-2-yl-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4120175.png)
![N-1,3-benzothiazol-2-yl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4120180.png)

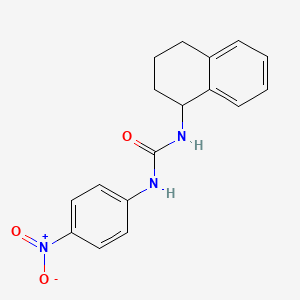
![N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4120193.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4120205.png)
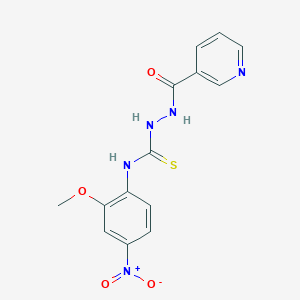
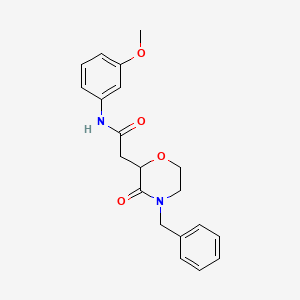

![2-[phenyl(phenylthio)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4120219.png)
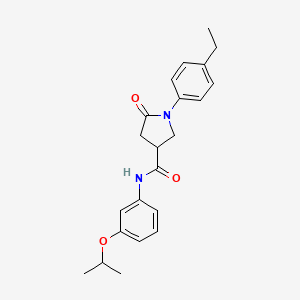
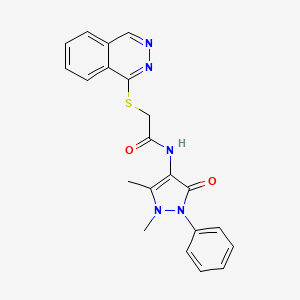
![methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4120241.png)